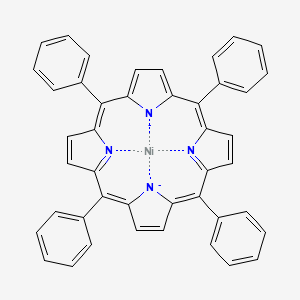
Tetraphenylporphyrin(1-) nickel-Tetraphenylporphyrinatonickelate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylporphyrin(1-) nickel-Tetraphenylporphyrinatonickelate(1-) is a coordination complex that features a nickel ion coordinated to tetraphenylporphyrin ligands
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: This method involves the condensation of pyrrole, benzaldehyde, nickel(II) chloride, and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene.
Surface-Confined Coordination Reaction: Tetraphenylporphyrin molecules are vapor-deposited onto a gold surface, followed by the adsorption of nickel atoms.
Industrial Production Methods: Industrial production typically follows the one-pot synthesis method due to its efficiency and adherence to green chemistry principles. This method minimizes the use of solvents and reduces environmental impact.
Types of Reactions:
Oxidation: Tetraphenylporphyrin(1-) nickel-Tetraphenylporphyrinatonickelate(1-) can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other coordinating entities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Various ligands, depending on the desired product.
Major Products:
Oxidation: Oxidized forms of the porphyrin ring.
Reduction: Reduced nickel complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetraphenylporphyrin(1-) nickel-Tetraphenylporphyrinatonickelate(1-) has a wide range of applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential in photodynamic therapy, where it can generate reactive oxygen species upon light activation to target cancer cells.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Wirkmechanismus
The compound exerts its effects through coordination chemistry principles. The nickel ion in the center of the tetraphenylporphyrin ring can interact with various substrates, facilitating electron transfer and catalytic processes. The molecular targets and pathways involved include:
Electron Transfer: The nickel ion can accept and donate electrons, making it an effective catalyst.
Reactive Oxygen Species Generation: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and apoptosis in targeted cells.
Vergleich Mit ähnlichen Verbindungen
Tetraphenylporphyrin(1-) copper-Tetraphenylporphyrinatocopper(1-): Similar structure but with copper instead of nickel.
Tetraphenylporphyrin(1-) zinc-Tetraphenylporphyrinatozinc(1-): Zinc-based analogue with different electronic properties.
Uniqueness: Tetraphenylporphyrin(1-) nickel-Tetraphenylporphyrinatonickelate(1-) is unique due to its specific electronic configuration and the ability of nickel to facilitate a wide range of catalytic reactions. Its applications in photodynamic therapy and advanced materials also set it apart from its copper and zinc analogues .
Eigenschaften
Molekularformel |
C44H28N4Ni-2 |
|---|---|
Molekulargewicht |
671.4 g/mol |
IUPAC-Name |
nickel;5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2; |
InChI-Schlüssel |
LXHWTRHKNMXCMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)
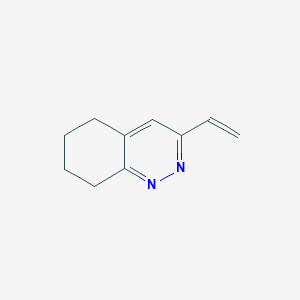
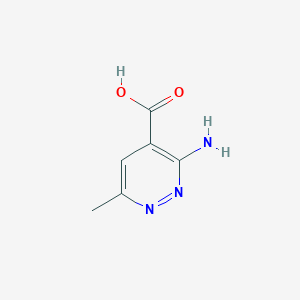
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)
![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
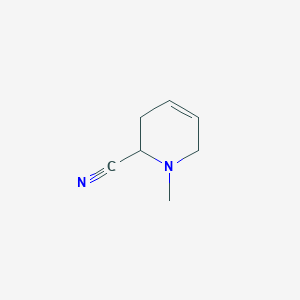
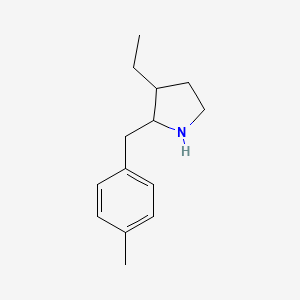
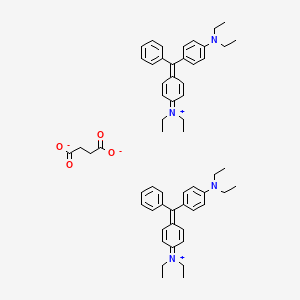
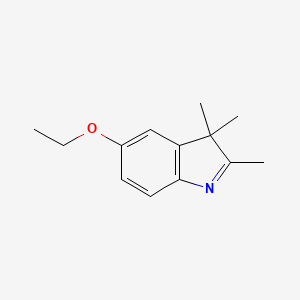

![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13097052.png)

![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
